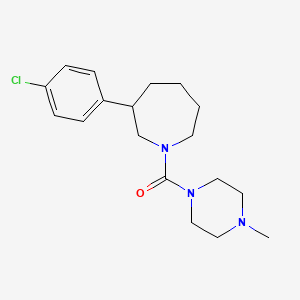
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone, also known as CPAMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPAMM is a member of the azepane class of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Molecular Conformation Modulating Luminescence Switching between Delayed Fluorescence and Room-Temperature Phosphorescence
A study designed and synthesized a new pure organic donor-acceptor molecule, showcasing near ultraviolet delayed fluorescence and dual emission of near ultraviolet delayed fluorescence and yellow room-temperature phosphorescence. This research illuminates the potential of such compounds in light-emitting diode applications and other optoelectronic devices, opening new avenues for the development of energy-efficient and high-performance organic materials (Wen et al., 2021).
Antifungal Activity of Novel Methanone Derivatives
Investigation into a series of novel methanone derivatives revealed promising antifungal activities, particularly those with specific substituents such as 4-chlorophenyl. This study contributes to the understanding of structure-activity relationships within this class of compounds, suggesting their potential as lead compounds for the development of new antifungal agents (Lv et al., 2013).
Inhibitory Activity Against Acetylcholinesterase and Butyrylcholinesterase
Research on arylisoxazole‐phenylpiperazines demonstrated significant inhibitory activity against acetylcholinesterase, with potential implications for treating neurodegenerative diseases such as Alzheimer's. The specificity of these compounds towards acetylcholinesterase over butyrylcholinesterase highlights their therapeutic potential, underscoring the importance of targeted drug design in neuropharmacology (Saeedi et al., 2019).
Anticancer and Antimicrobial Activity of Heterocyclic Compounds
The synthesis and evaluation of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties demonstrated significant anticancer and antimicrobial activities. This research provides a foundation for further exploration of these compounds as potential therapeutic agents, showcasing the critical role of heterocyclic chemistry in drug discovery and development (Katariya et al., 2021).
Synthesis of Ligands for Central Nervous System Receptors
The development of novel ligands for central nervous system receptors through the synthesis of (1-benzylpiperazin-2-yl)methanols from (S)-serine highlights the potential for creating more effective CNS drugs. This innovative approach underscores the importance of amino acid derivatives in medicinal chemistry, offering new pathways for the treatment of CNS disorders (Beduerftig et al., 2001).
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCWYYEADHQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)
![[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2733156.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)
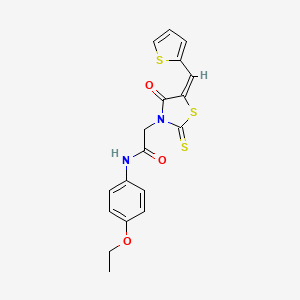
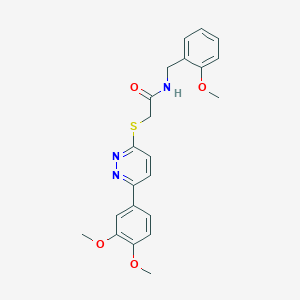
![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)
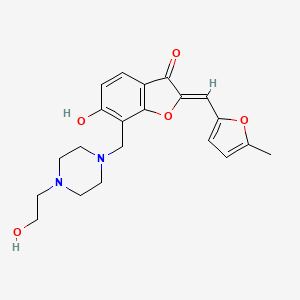
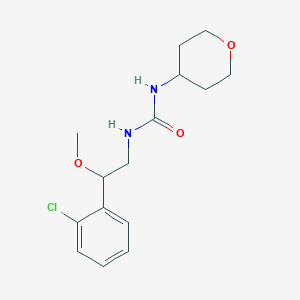
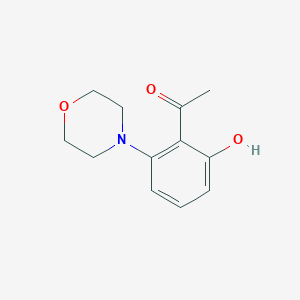
![2-Amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2733172.png)
